Garenoxacin (previously known as T-3811 or BMS-284756) is a synthetic, broad-spectrum antimicrobial agent belonging to the des-fluoro(6)-quinolone class. [, , ] It is distinguished from other quinolones by the absence of a fluorine atom at the C-6 position of the quinoline ring. [, ] This structural modification contributes to its enhanced potency against certain bacterial species, particularly Gram-positive organisms like Streptococcus pneumoniae, compared to earlier generations of quinolones. [, , ]
Garenoxacin was initially synthesized by Bristol-Myers Squibb and is classified as a fluoroquinolone antibiotic. Its chemical name is (±)-1-[(3S)-3-azabicyclo[3.1.0]hexan-2-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid mesylate. The compound is particularly noted for its efficacy against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics .
The synthesis of garenoxacin typically involves several key steps:
The molecular structure of garenoxacin can be described as follows:
The crystalline form of garenoxacin mesylate has been characterized using X-ray powder diffraction techniques, revealing distinct peaks that confirm its purity and structural integrity .
Garenoxacin undergoes several chemical reactions relevant to its pharmacological activity:
Garenoxacin exerts its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria. By binding to these enzymes, garenoxacin disrupts DNA supercoiling and leads to cell death.
The compound shows potent activity against both aerobic and anaerobic bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative pathogens .
Garenoxacin exhibits several notable physical and chemical properties:
Garenoxacin has several significant applications:
Garenoxacin (a des-fluoro(6)-quinolone) uniquely lacks a C-6 fluorine atom but incorporates a C-8 difluoromethoxy group, enhancing its binding affinity to bacterial type II topoisomerases. This structural configuration enables potent dual inhibition of DNA gyrase (GyrA subunit) and topoisomerase IV (ParC subunit), critical enzymes for DNA replication and chromosome segregation [1] [8]. Unlike earlier quinolones (e.g., ciprofloxacin), which preferentially target one enzyme in specific bacterial species, garenoxacin’s balanced inhibition of both enzymes necessitates concurrent mutations in gyrA and parC genes for high-level resistance to emerge. This mechanistic attribute reduces the risk of spontaneous resistance mutations in pathogens like Staphylococcus aureus and Streptococcus pneumoniae [1] [6].
Table 1: Target Enzyme Affinity of Garenoxacin vs. Comparator Quinolones | Quinolone | Primary Target in Gram+ Bacteria | Primary Target in Gram- Bacteria | Mutation Threshold for Resistance | |---------------|--------------------------------------|--------------------------------------|--------------------------------------| | Garenoxacin | Topoisomerase IV & DNA Gyrase | DNA Gyrase & Topoisomerase IV | Dual mutations required | | Ciprofloxacin | Topoisomerase IV | DNA Gyrase | Single mutation sufficient | | Levofloxacin | Topoisomerase IV | DNA Gyrase | Single mutation sufficient |
Garenoxacin exhibits exceptional activity against multidrug-resistant S. pneumoniae (MDR-SP), including strains resistant to penicillin (MIC ≥2 µg/mL), macrolides, and older fluoroquinolones. Global surveillance data (1999–2005, n=14,665 isolates) demonstrated that garenoxacin inhibited >99.9% of MDR-SP at ≤1 µg/mL (MIC₉₀ = 0.06 µg/mL), maintaining potency irrespective of β-lactam or macrolide co-resistance [3]. Against quinolone-resistant S. pneumoniae (QRSP) with ParC (S79F) or dual ParC/GyrA (D83Y/S81F) mutations, garenoxacin’s MICs (0.109–0.628 µg/mL) were 15.4–18.5-fold lower than levofloxacin and 2.3–2.7-fold lower than moxifloxacin [6]. Pharmacodynamically, garenoxacin achieves AUC/MIC ratios >100 against QRSP at standard doses (400 mg/day), exceeding the therapeutic threshold (AUC/MIC >30) and preventing resistance selection during treatment [6].
Table 2: Activity of Garenoxacin Against MDR and Quinolone-Resistant S. pneumoniae | Resistance Profile | No. of Isolates | Garenoxacin MIC₉₀ (µg/mL) | Resistance Rate to Comparator FQs | |-------------------------------------|---------------------|-------------------------------|---------------------------------------| | Penicillin-nonsusceptible | 6,271 | 0.06 | 12–27.3% (Levofloxacin) | | 6-drug-class resistant (MDR) | 1,051 | 0.06 | 100% (β-lactams, macrolides) | | ParC single mutation | 27 | 0.25 | 100% (Ciprofloxacin) | | ParC + GyrA double mutations | 15 | 1.0 | 100% (Levofloxacin) |
Garenoxacin’s broad-spectrum efficacy encompasses atypical respiratory pathogens, notably Legionella pneumophila, Mycoplasma pneumoniae, and Chlamydia pneumoniae. Its zwitterionic properties enhance cellular penetration into phagolysosomes harboring Legionella, achieving MICs ≤0.03 µg/mL – 8-fold lower than moxifloxacin [5] [9]. Against Mycoplasma pneumoniae, garenoxacin (MIC₉₀ = 0.03 µg/mL) surpasses macrolides (erythromycin MIC₉₀ = 0.5 µg/mL) and retains full activity in macrolide-resistant strains due to its distinct mechanism of action [5]. Clinical studies of upper respiratory infections (e.g., sinusitis, pharyngitis) confirm 89–98% bacteriological eradication rates against these atypicals, underscoring its utility in empiric community-acquired pneumonia therapy [9].
Against β-lactamase-producing and non-producing Haemophilus influenzae, garenoxacin demonstrates rapid, concentration-dependent bactericidal activity. MIC₉₀ values (≤0.03 µg/mL) are unaffected by β-lactamase expression or ampicillin resistance, outperforming amoxicillin/clavulanate (MIC₉₀ = 1.0/0.5 µg/mL) and cefuroxime (MIC₉₀ = 16 µg/mL) [7]. Notably, garenoxacin penetrates biofilms 4.2-fold more effectively than ciprofloxacin, reducing biofilm-embedded H. influenzae viability by >3-log₁₀ CFU/mL within 24 hours – critical for treating otitis media or chronic bronchitis [4] [10]. Progressive resistance requires stepwise QRDR mutations: a single gyrA mutation elevates garenoxacin MICs to 0.06–0.12 µg/mL, while dual gyrA/parC mutations increase MICs to 0.5–2 µg/mL, still below clinical resistance breakpoints [7].
Table 3: Garenoxacin MIC Trends in H. influenzae with QRDR Mutations | QRDR Mutation Profile | Garenoxacin MIC Range (µg/mL) | Ciprofloxacin MIC Range (µg/mL) | |-------------------------------------------|-----------------------------------|-------------------------------------| | No mutations | ≤0.03 | ≤0.06 | | Single gyrA mutation (e.g., S84L) | 0.06–0.12 | 0.12–0.5 | | gyrA + parC mutations (e.g., S84L + S80R) | 0.5–2.0 | 1.0–4.0 |
Table 4: Chemical Compounds Mentioned | Compound Name | Context in Article | |---------------------------|---------------------------------------------------------| | Garenoxacin | Primary subject; des-fluoro(6)-quinolone antibiotic | | Ciprofloxacin | Comparator quinolone; lower Gram+ activity | | Levofloxacin | Comparator quinolone; QRSP resistance | | Moxifloxacin | Comparator quinolone; higher MICs vs. atypicals | | Gemifloxacin | Comparator quinolone; similar Gram+ coverage | | Amoxicillin/clavulanate | β-lactam comparator; inferior H. influenzae activity | | Cefuroxime | Cephalosporin comparator; high MICs in MDR-SP | | Erythromycin | Macrolide comparator; inactive vs. MDR-SP | | Azithromycin | Macrolide comparator; higher MICs vs. atypicals |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7